molecular formula C9H13N5 B2777678 1-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-3-amine CAS No. 1856044-34-2

1-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B2777678
CAS No.: 1856044-34-2
M. Wt: 191.238
InChI Key: YOMRPEBLEYBXQB-UHFFFAOYSA-N
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Description

1-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that features both imidazole and pyrazole rings. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a wide range of chemical reactions and applications, making it a valuable subject of study in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-methyl-1H-imidazole with a suitable pyrazole derivative under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through crystallization or chromatography to isolate the compound from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and specific catalysts that facilitate the desired transformations. Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the efficiency and outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

1-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-3-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity. The pathways involved often depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-3-amine is unique due to its combination of imidazole and pyrazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows it to participate in a broader range of reactions and applications compared to compounds with only one type of ring .

Properties

IUPAC Name

1-methyl-5-[(2-methylimidazol-1-yl)methyl]pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5/c1-7-11-3-4-14(7)6-8-5-9(10)12-13(8)2/h3-5H,6H2,1-2H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMRPEBLEYBXQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2=CC(=NN2C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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